molecular formula C22H44NO6PS2 B593993 1,2-bis(Heptanoylthio)glycerophosphocholine CAS No. 89019-63-6

1,2-bis(Heptanoylthio)glycerophosphocholine

Cat. No. B593993
CAS RN: 89019-63-6
M. Wt: 513.689
InChI Key: LFFIJRJGKBSELO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(Heptanoylthio)glycerophosphocholine, also known as Diheptanoyl Thio-PC, is a synthetic thiol phosphoglyceride lipid derived from D-mannitol . It functions as a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .


Synthesis Analysis

The synthesis of 1,2-bis(Heptanoylthio)glycerophosphocholine involves chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2 .


Molecular Structure Analysis

The molecular formula of 1,2-bis(Heptanoylthio)glycerophosphocholine is C22H44NO6PS2, and its molecular weight is 513.7 . The InChi Code is InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21 (24)31-19-20 (32-22 (25)15-13-11-9-7-2)18-29-30 (26,27)28-17-16-23 (3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 .


Chemical Reactions Analysis

1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH). Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .


Physical And Chemical Properties Analysis

1,2-bis(Heptanoylthio)glycerophosphocholine is a solution in ethanol . It has a solubility of 50 mg/ml in DMF and DMSO, 25 mg/ml in ethanol, and 62 µg/ml in PBS (pH 7.2) . It should be stored at -20°C .

Scientific Research Applications

Substrate for Phospholipase A2s (PLA2s)

1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Phospholipase A2s are enzymes that release fatty acids from the second carbon group of glycerol. This process is important in cell membrane maintenance and the production of signaling molecules.

Generation of Free Thiols on Lysophospholipids

Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid . This process is significant in the study of lipid biochemistry and the function of lysophospholipids.

Assay of PLA2 Activity

1,2-bis(Heptanoylthio)glycerophosphocholine is used as a lipid tool for the assay of PLA2 activity . This is crucial in understanding the role of PLA2s in various biological processes, including inflammation and cell signaling.

Lipid Biochemistry Research

This compound is used in the research area of lipid biochemistry . It helps in understanding the roles of different lipids in health and disease.

Glycerophospholipids Research

1,2-bis(Heptanoylthio)glycerophosphocholine is used in the study of glycerophospholipids . Glycerophospholipids are a class of phospholipids that are a major component of all cell membranes.

Phospholipases Research

This compound is also used in the research of phospholipases . Phospholipases play a key role in cellular functions such as signal transduction and cell proliferation.

Safety and Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIJRJGKBSELO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724579
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-bis(Heptanoylthio)glycerophosphocholine

CAS RN

89019-63-6
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: The research paper mentions using 1,2-bis(heptanoylthio)glycerophosphocholine as a substrate to measure PLA2 activity. Why is this compound suitable for this purpose?

A1: While the paper doesn't delve into the specifics of 1,2-bis(heptanoylthio)glycerophosphocholine's structure-activity relationship, it highlights a key aspect: this compound serves as a chromogenic substrate for PLA2. [] This means that upon hydrolysis by PLA2, a detectable color change occurs. This color change allows researchers to easily quantify the enzyme's activity. This characteristic makes 1,2-bis(heptanoylthio)glycerophosphocholine a practical and efficient tool in PLA2 research.

Q2: How does the use of 1,2-bis(heptanoylthio)glycerophosphocholine compare to other methods for measuring PLA2 activity mentioned in the paper?

A2: The research paper emphasizes the limitations of traditional PLA2 assays that rely on radioactive or expensive chromogenic substrates. [] These methods can be cumbersome and impractical for large-scale studies. In contrast, the assay utilizing 1,2-bis(heptanoylthio)glycerophosphocholine offers a more streamlined and cost-effective alternative without compromising accuracy. This advantage makes it particularly suitable for analyzing a high volume of samples, as might be required in a clinical setting.

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